7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(4-Bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative featuring a 4-bromophenyl group at position 7, a furan-2-yl moiety at position 2, and a pyridin-3-yl carboxamide substituent at position 4. While direct pharmacological data for this compound are unavailable in the provided evidence, its analogs demonstrate varied biological and physicochemical properties influenced by substituent modifications .
Properties
IUPAC Name |
7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN6O2/c1-13-18(21(30)26-16-4-2-10-24-12-16)19(14-6-8-15(23)9-7-14)29-22(25-13)27-20(28-29)17-5-3-11-31-17/h2-12,19H,1H3,(H,26,30)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPDYNDFDCHCAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=C(C=C4)Br)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of triazolo-pyrimidines , which are known for their ability to interact with various biological targets. The molecular formula is , with a molecular weight of approximately 476.334 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including bromophenyl and furan moieties that enhance its pharmacological profile.
Antiviral Activity
Recent studies have indicated that compounds with a similar triazolo-pyrimidine core can inhibit the activity of viral RNA-dependent RNA polymerase (RdRP), particularly in the context of influenza A virus. The ability of these compounds to disrupt the PA-PB1 interface of the viral polymerase complex offers a promising avenue for developing new antiviral agents. For instance, modifications to the structure of triazolo-pyrimidines have shown significant antiviral effects against influenza viruses, suggesting that our compound may also exhibit similar properties .
Antibacterial Activity
The antibacterial potential of furan-based compounds has been well-documented. Derivatives similar to our compound have demonstrated effectiveness against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. The incorporation of bromophenyl and furan groups is believed to enhance this antibacterial activity, making it a candidate for further exploration in treating resistant bacterial infections.
Anticancer Properties
Triazolo-pyrimidines have been investigated for their anticancer activities across various cancer cell lines. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in cancer cells, including K562 and MCF-7 lines. The specific structural features of our compound may contribute to its efficacy in targeting cancer pathways .
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
Synthetic Pathways and Core Reactivity
The triazolopyrimidine core is typically synthesized via multi-component reactions involving enaminonitrile intermediates or through cyclization of triazole precursors . For this compound, key synthetic steps likely include:
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Transamidation : Reaction of enaminonitrile derivatives with substituted hydrazides to form the triazole ring .
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Cyclocondensation : Michael addition between 1,2,4-triazol-5-amine and α,β-unsaturated ketones to assemble the pyrimidine ring .
Example Reaction Scheme:
Yield : Up to 94% for structurally similar compounds .
4-Bromophenyl Group
The bromine atom at the para position enables cross-coupling reactions :
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Suzuki-Miyaura Coupling :
Conditions : Ethanol, 80°C, 12 h .
Applications : Introduces aryl/heteroaryl groups for enhanced bioactivity.
Furan-2-yl Group
The furan ring participates in:
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Electrophilic Substitution : Halogenation or nitration at the α-position.
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Diels-Alder Reactions : Acts as a diene with electron-deficient dienophiles.
Carboxamide Reactivity
The N-(pyridin-3-yl)carboxamide group undergoes:
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Hydrolysis :
Conditions : Acidic or basic hydrolysis at elevated temperatures.
Triazolopyrimidine Core Modifications
The fused triazole-pyrimidine system exhibits:
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Nucleophilic Substitution : At C-5 or C-7 positions under basic conditions.
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Oxidation : Conversion of the dihydro-pyrimidine ring to a fully aromatic system via dehydrogenation .
Biological Activity and Mechanistic Insights
While direct data on this compound is limited, structurally related triazolopyrimidines show:
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Enzyme Inhibition : Binding to kinases or phosphodiesterases via hydrogen bonding with the carboxamide and pyridine groups.
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Anticancer Activity : Dependent on the bromophenyl group’s electronic properties .
Structural Confirmation Techniques
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs differ in substituents at the pyrimidine core, carboxamide nitrogen, and aryl groups. These modifications impact melting points, synthetic yields, and molecular interactions (Table 1).
Table 1: Comparison of Substituents and Physical Properties
Key Observations :
Computational Similarity and Scaffold Analysis
and highlight methodologies for comparing structural motifs:
- Murcko Scaffolds : The target shares a triazolopyrimidine core with compounds in and , placing it within a common chemotype cluster .
- Tanimoto Coefficients: Using Morgan fingerprints (), the target’s similarity to analogs like 5k or AZ257 would depend on substituent fingerprints (e.g., bromophenyl vs. trimethoxyphenyl).
Implications for Drug Design
- Bioactivity : The pyridin-3-yl carboxamide in the target may enhance hydrogen bonding with biological targets, as seen in kinase inhibitors .
- Metabolic Stability : Bromine’s electronegativity could reduce oxidative metabolism compared to methoxy or acetylated analogs .
- Solubility : Polar groups (e.g., pyridine in the target vs. morpholine in ) may improve aqueous solubility, critical for bioavailability .
Q & A
Q. Table 1: Representative Synthesis Conditions
How can Design of Experiments (DoE) optimize synthetic protocols for higher efficiency?
Level: Advanced
Answer:
DoE integrates parameters like temperature, solvent polarity, and molar ratios to identify optimal conditions. For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) allow precise control of reaction kinetics, improving reproducibility and reducing byproducts . Statistical modeling (e.g., ANOVA) can prioritize critical variables, such as microwave irradiation time or additive concentration, to maximize yield .
What characterization techniques validate the compound’s structural integrity?
Level: Basic
Answer:
Key techniques include:
- ¹H/¹³C NMR : Confirms substituent positions (e.g., furan-2-yl proton signals at δ 7.14–7.41 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 524–536) .
- Elemental analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C: 59.64% observed vs. 60.55% calculated) .
- Melting point : Consistency with literature (e.g., 251.9–253.1°C) .
How to resolve contradictions between spectroscopic and elemental analysis data?
Level: Advanced
Answer:
Discrepancies may arise from impurities or hydration. Solutions include:
- Recrystallization : Purify using ethanol/acetone to remove unreacted precursors .
- X-ray crystallography : Definitive structural confirmation (e.g., planar bicyclic triazolopyrimidine system with 87.03° dihedral angles) .
- Repeat analyses : Ensure consistency across multiple batches .
What advanced techniques elucidate crystallographic and intermolecular interactions?
Level: Advanced
Answer:
Single-crystal X-ray diffraction reveals:
- Planarity : The triazolopyrimidine core deviates ≤0.034 Å from planarity.
- Intermolecular interactions : π-π stacking between adjacent rings (centroid distances: 3.63–3.88 Å) stabilizes the crystal lattice .
- Hydrogen bonding : NH groups form H-bonds with carbonyl oxygens, influencing solubility .
What biological activity assays are relevant for this compound?
Level: Basic
Answer:
- In vitro kinase inhibition : Test mTOR inhibition using hepatocellular carcinoma cell lines (IC₅₀ values) .
- SAR studies : Modify substituents (e.g., bromophenyl for hydrophobic interactions) to assess potency .
How do structural modifications impact bioactivity?
Level: Advanced
Answer:
- Trifluoromethyl groups : Enhance metabolic stability and lipophilicity (logP optimization) .
- Bromophenyl vs. chlorophenyl : Bromine’s larger van der Waals radius improves target binding affinity but may reduce solubility .
- Pyridin-3-yl carboxamide : Facilitates hydrogen bonding with kinase active sites .
What methodologies assess stability under physiological conditions?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
